Belcomycin Belcomycin Cyclic polypeptide antibiotic from Bacillus colistinus. It is composed of Polymyxins E1 and E2 (or Colistins A, B, and C) which act as detergents on cell membranes. Colistin is less toxic than Polymyxin B, but otherwise similar; the methanesulfonate is used orally.
Colistin is a natural product found in Rhizopus arrhizus with data available.
Brand Name: Vulcanchem
CAS No.: 1264-72-8
VCID: VC0007457
InChI: InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1
SMILES: CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
Molecular Formula: C52H98N16O13
Molecular Weight: 1155.4 g/mol

Belcomycin

CAS No.: 1264-72-8

Cat. No.: VC0007457

Molecular Formula: C52H98N16O13

Molecular Weight: 1155.4 g/mol

* For research use only. Not for human or veterinary use.

Belcomycin - 1264-72-8

CAS No. 1264-72-8
Molecular Formula C52H98N16O13
Molecular Weight 1155.4 g/mol
IUPAC Name N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide
Standard InChI InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1
Standard InChI Key YKQOSKADJPQZHB-QNPLFGSASA-N
Isomeric SMILES CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O
SMILES CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
Canonical SMILES CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O
Melting Point 200-220 °C
200 - 220 °C

Chemical and Structural Characteristics

Molecular Composition and Nomenclature

The term "Belcomycin" lacks a defined chemical structure or International Union of Pure and Applied Chemistry (IUPAC) name. By contrast, bleomycin and vancomycin have well-documented compositions:

  • Bleomycin:

    • Molecular Formula: C55H84N17O21S3C_{55}H_{84}N_{17}O_{21}S_{3}

    • Molecular Weight: 1,415.55 g/mol

    • Structural Features: A glycopeptide complex comprising a metal-binding domain, disaccharide moiety, and bithiazole tail .

  • Vancomycin:

    • Molecular Formula: C66H75Cl2N9O24C_{66}H_{75}Cl_2N_9O_{24}

    • Molecular Weight: 1,449.25 g/mol

    • Structural Features: A tricyclic aglycone core with attached vancomycin-specific sugars and chlorine substituents .

Spectroscopic and Physicochemical Properties

Both bleomycin and vancomycin exhibit unique physicochemical profiles:

Table 1: Comparative Physicochemical Properties

PropertyBleomycinVancomycin
SolubilitySoluble in waterSoluble in water
pKa2.6 (acidic)2.5, 7.7, 9.6 (acidic)
Melting PointDecomposes at 200°CDecomposes at >250°C
UV-Vis Absorptionλmax=290nm\lambda_{\text{max}} = 290 \, \text{nm}λmax=280nm\lambda_{\text{max}} = 280 \, \text{nm}

Bleomycin’s copper-chelating ability facilitates its DNA-cleaving activity , whereas vancomycin’s rigid backbone enables high-affinity binding to lipid II peptidoglycan precursors in bacterial cell walls .

Mechanisms of Action

Bleomycin: DNA Strand Scission and Antitumor Activity

Bleomycin induces DNA damage via a metal-dependent redox mechanism:

  • Iron Chelation: Forms a Fe(II)-bleomycin complex that reacts with molecular oxygen to generate free radicals.

  • DNA Cleavage: Hydroxyl radicals abstract hydrogen from DNA’s deoxyribose, causing single- and double-strand breaks .

  • Cell Cycle Specificity: Primarily active in the G2 and M phases, enhancing cytotoxicity in rapidly dividing cells .

Table 2: Pharmacokinetic Profile of Bleomycin

ParameterValue
Bioavailability45% (systemic absorption)
Volume of Distribution20 L
Half-Life2–4 hours (prolonged in renal impairment)
Excretion60–70% renal (active drug)

Vancomycin: Inhibition of Peptidoglycan Synthesis

Vancomycin exerts bactericidal effects by:

  • Binding to D-Ala-D-Ala Moieties: High-affinity interaction with lipid II precursors blocks transglycosylation and transpeptidation in cell wall synthesis .

  • Resistance Mechanisms: Vancomycin-resistant strains (e.g., VRE) modify peptidoglycan precursors to D-Ala-D-Lac, reducing binding affinity .

Table 3: Pharmacokinetic Profile of Vancomycin

ParameterValue
Protein Binding10–50%
Half-Life4–6 hours (adults)
Renal Excretion80–90% unchanged
Therapeutic IndexNarrow (requires TDM)

Clinical Applications and Therapeutic Use

Bleomycin in Oncology

  • Approved Indications:

    • Hodgkin’s lymphoma (ABVD regimen)

    • Germ cell tumors (BEP regimen)

    • Squamous cell carcinomas (head, neck, cervix) .

  • Administration: Intravenous, intramuscular, or intracavitary.

  • Dose-Limiting Toxicity: Pulmonary fibrosis (10–20% incidence at cumulative doses >400 units) .

Vancomycin in Infectious Disease

  • Approved Indications:

    • Methicillin-resistant Staphylococcus aureus (MRSA) infections

    • Clostridioides difficile colitis (oral formulation)

    • Endocarditis caused by Gram-positive organisms .

  • Administration: Intravenous or oral (for GI infections).

  • Adverse Effects: Red man syndrome, nephrotoxicity, ototoxicity .

Resistance and Emerging Challenges

Bleomycin Resistance

  • Detoxification Enzymes: Bleomycin hydrolase inactivates the drug via hydrolysis.

  • DNA Repair Mechanisms: Enhanced homologous recombination repair (HRR) in tumor cells .

Vancomycin Resistance

  • VanA/VanB Operons: Confer resistance in enterococci through peptidoglycan precursor alteration.

  • Heteroresistance: Subpopulations of S. aureus with reduced susceptibility (hVISA) .

Research Frontiers and Innovations

Bleomycin Analogues and Drug Delivery

  • Plasminogen Activator Conjugates: Targeted delivery to tumor vasculature (e.g., bleomycin linked to urokinase).

  • Nanoparticle Encapsulation: Reduces pulmonary toxicity while enhancing tumor penetration .

Vancomycin Derivatives and Adjuvant Therapies

  • Lipoglycopeptides: Telavancin and dalbavancin with prolonged half-lives.

  • Synergistic Combinations: Vancomycin + β-lactams to overcome MRSA resistance .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator